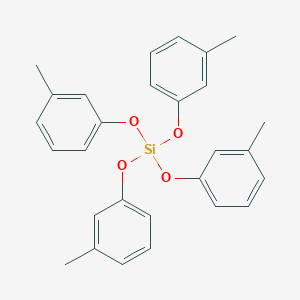

Tetrakis(3-methylphenyl) orthosilicate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le sulfate de vanadyle, également connu sous le nom d'oxyde de vanadium(IV) sulfate, est un composé inorganique de formule chimique VOSO₄. Il s'agit d'un solide bleu très soluble dans l'eau et l'une des sources de vanadium les plus courantes en laboratoire. Le sulfate de vanadyle est connu pour sa stabilité et est souvent utilisé comme précurseur d'autres composés du vanadium .

Méthodes De Préparation

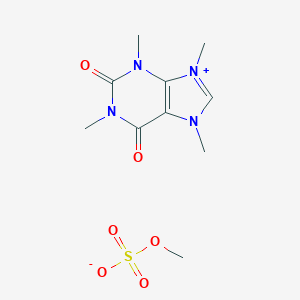

Le sulfate de vanadyle est généralement synthétisé par réduction du pentoxyde de vanadium (V₂O₅) avec du dioxyde de soufre (SO₂) en présence d'acide sulfurique (H₂SO₄). La réaction peut être représentée comme suit : [ \text{V}2\text{O}_5 + 7\text{H}_2\text{O} + \text{SO}_2 + \text{H}_2\text{SO}_4 \rightarrow 2[\text{V(O)(H}_2\text{O})_4]\text{SO}_4 ] À partir de solutions aqueuses, le sel cristallise sous forme de pentahydrate, qui est la forme la plus courante {_svg_2}.

Les méthodes de production industrielle impliquent souvent l'utilisation de titanomagnétite contenant du vanadium et des techniques d'extraction par solvant pour obtenir du sulfate de vanadyle de haute pureté. Par exemple, le pentoxyde de vanadium peut être dissous dans de l'acide sulfurique dilué et réduit par la suite avec un agent réducteur pour obtenir des électrolytes de sulfate de vanadyle concentrés .

Analyse Des Réactions Chimiques

Le sulfate de vanadyle subit diverses réactions chimiques, notamment l'oxydation, la réduction et la complexation. En solutions acides, il peut être oxydé en dérivés du vanadium(V), qui sont de couleur jaune. Les réactions de réduction, telles que celles impliquant le zinc, peuvent produire des dérivés du vanadium(III) et du vanadium(II), qui sont respectivement verts et violets .

Les réactifs courants utilisés dans ces réactions comprennent le dioxyde de soufre pour la réduction et divers acides pour l'oxydation. Les principaux produits formés à partir de ces réactions comprennent l'acétylacétonate de vanadyle et d'autres dérivés du vanadyle .

Applications De Recherche Scientifique

Le sulfate de vanadyle a une large gamme d'applications en recherche scientifique :

Chimie : Il est utilisé comme précurseur pour synthétiser d'autres composés du vanadium et comme catalyseur dans diverses réactions chimiques.

Biologie : Le sulfate de vanadyle a été étudié pour ses propriétés antidiabétiques potentielles.

Médecine : La recherche a exploré son utilisation dans le traitement du diabète et d'autres troubles métaboliques.

5. Mécanisme d'action

Le mécanisme par lequel le sulfate de vanadyle exerce ses effets, en particulier son action antidiabétique, implique l'inhibition de la protéine tyrosine phosphatase 1B (PTP-1B), un régulateur essentiel de la cascade de signalisation de l'insuline. Cette inhibition améliore la signalisation du récepteur de l'insuline, conduisant à une meilleure absorption du glucose et à un meilleur métabolisme . De plus, le sulfate de vanadyle s'est avéré réduire la production de glucose endogène et augmenter l'élimination du glucose médiée par l'insuline .

Mécanisme D'action

The mechanism by which vanadyl sulfate exerts its effects, particularly its antidiabetic action, involves the inhibition of protein tyrosine phosphatase 1B (PTP-1B), a critical regulator in the insulin signaling cascade. This inhibition enhances insulin receptor signaling, leading to improved glucose uptake and metabolism . Additionally, vanadyl sulfate has been shown to reduce endogenous glucose production and increase insulin-mediated glucose disposal .

Comparaison Avec Des Composés Similaires

Le sulfate de vanadyle peut être comparé à d'autres composés du vanadium tels que le chlorure de vanadyle, le nitrate de vanadyle et l'acétylacétonate de vanadyle. Bien que tous ces composés contiennent l'ion vanadyle (VO²⁺), le sulfate de vanadyle est unique en raison de sa grande stabilité et de sa solubilité dans l'eau . Cela en fait un choix privilégié pour les applications de laboratoire et industrielles.

Des composés similaires comprennent :

Chlorure de vanadyle (VOCl₂) : Utilisé en synthèse organique et comme catalyseur.

Nitrate de vanadyle (VONO₃) : Utilisé dans la préparation d'autres composés du vanadium.

Acétylacétonate de vanadyle (VO(acac)₂) : Utilisé comme catalyseur dans les réactions organiques.

Propriétés

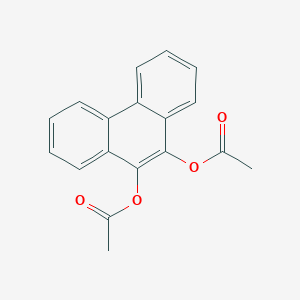

Numéro CAS |

16714-54-8 |

|---|---|

Formule moléculaire |

C28H28O4Si |

Poids moléculaire |

456.6 g/mol |

Nom IUPAC |

tetrakis(3-methylphenyl) silicate |

InChI |

InChI=1S/C28H28O4Si/c1-21-9-5-13-25(17-21)29-33(30-26-14-6-10-22(2)18-26,31-27-15-7-11-23(3)19-27)32-28-16-8-12-24(4)20-28/h5-20H,1-4H3 |

Clé InChI |

RBFQPMLNHAHWCT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)O[Si](OC2=CC=CC(=C2)C)(OC3=CC=CC(=C3)C)OC4=CC=CC(=C4)C |

SMILES canonique |

CC1=CC(=CC=C1)O[Si](OC2=CC=CC(=C2)C)(OC3=CC=CC(=C3)C)OC4=CC=CC(=C4)C |

Key on ui other cas no. |

16714-54-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]](/img/structure/B95703.png)